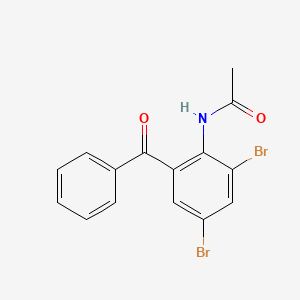
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- is a chemical compound with the molecular formula C15H11Br2NO2 It is known for its unique structural properties, which include a benzoyl group and two bromine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- typically involves the acylation of 2-benzoyl-4,6-dibromoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-benzoyl-4,6-dibromoaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in the presence of a catalyst such as pyridine or triethylamine to facilitate the acylation process.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzoyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2,4-dibromophenyl)-: This compound is structurally similar but lacks the benzoyl group.
Acetanilide derivatives: These compounds share the acetamide functional group but differ in the substitution pattern on the phenyl ring.
Uniqueness
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- is unique due to the presence of both the benzoyl group and the dibromo substitution on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88092-64-2 |
|---|---|
Molekularformel |
C15H11Br2NO2 |
Molekulargewicht |
397.06 g/mol |
IUPAC-Name |
N-(2-benzoyl-4,6-dibromophenyl)acetamide |
InChI |
InChI=1S/C15H11Br2NO2/c1-9(19)18-14-12(7-11(16)8-13(14)17)15(20)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19) |
InChI-Schlüssel |
LSZOGYFAECUWQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















